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molecular formula C10H9FO2 B170268 methyl (2E)-3-(2-fluorophenyl)prop-2-enoate CAS No. 104201-65-2

methyl (2E)-3-(2-fluorophenyl)prop-2-enoate

Cat. No. B170268
M. Wt: 180.17 g/mol
InChI Key: HEGMSNMENPDWJB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05770605

Procedure details

15 gm of 2-fluorocinnamic acid was suspended into 100 ml of methanol. While maintaining the suspension at 0° C., 1.7 gm of thionyl chloride was added slowly. After the addition, the mixture was stirred for 30 minutes at 0° C. and for 4 hour at room temperature. The residue obtained by the removal of the solvent was subjected to silica gel column chromatography using chloroform as an eluant to obtain fractions containing the target compound. The fractions were concentrated to produce 17.8 gm of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[CH3:13]O.S(Cl)(Cl)=O>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([O:8][CH3:13])=[O:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=CC(=O)O)C=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 0° C. and for 4 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The residue obtained by the removal of the solvent
CUSTOM
Type
CUSTOM
Details
to obtain fractions
ADDITION
Type
ADDITION
Details
containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
The fractions were concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05770605

Procedure details

15 gm of 2-fluorocinnamic acid was suspended into 100 ml of methanol. While maintaining the suspension at 0° C., 1.7 gm of thionyl chloride was added slowly. After the addition, the mixture was stirred for 30 minutes at 0° C. and for 4 hour at room temperature. The residue obtained by the removal of the solvent was subjected to silica gel column chromatography using chloroform as an eluant to obtain fractions containing the target compound. The fractions were concentrated to produce 17.8 gm of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[CH3:13]O.S(Cl)(Cl)=O>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([O:8][CH3:13])=[O:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=CC(=O)O)C=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 0° C. and for 4 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The residue obtained by the removal of the solvent
CUSTOM
Type
CUSTOM
Details
to obtain fractions
ADDITION
Type
ADDITION
Details
containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
The fractions were concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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